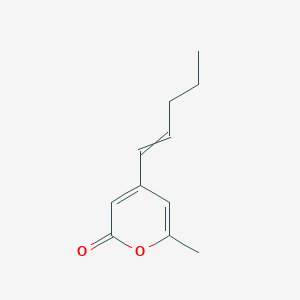
6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one is an organic compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde and an enone, the compound can be synthesized via a Michael addition followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes could be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl and pentenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Could be used in the production of fragrances, flavors, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: A related compound with a hydroxyl group, known for its antimicrobial properties.
6-Methyl-2H-pyran-2-one: Lacks the pentenyl side chain, used in flavor and fragrance industries.
4-Methyl-2H-pyran-2-one: Another pyranone derivative with different substituents, used in various chemical applications.
Uniqueness
6-Methyl-4-(pent-1-en-1-yl)-2H-pyran-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyranone derivatives
Propriétés
Numéro CAS |
502624-29-5 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
6-methyl-4-pent-1-enylpyran-2-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-10-7-9(2)13-11(12)8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
FCNBCBBARFKUAE-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=CC(=O)OC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















